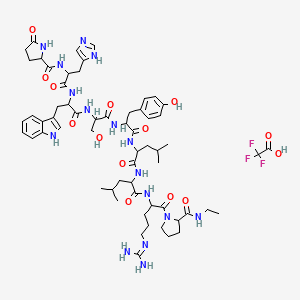
LeuprolideAcetateEPImpurityE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This impurity is often studied to ensure the purity and efficacy of leuprolide acetate formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leuprolide Acetate EP Impurity E involves liquid-phase peptide synthesis. The process typically includes the condensation of protected amino acids using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures . The resulting peptides are then deprotected and purified through various chromatographic techniques.
Industrial Production Methods
Industrial production of Leuprolide Acetate EP Impurity E follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, often exceeding 99% . The use of automated peptide synthesizers and advanced purification methods ensures consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Leuprolide Acetate EP Impurity E undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Reduction reactions may involve the disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the impurity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted analogs of Leuprolide Acetate EP Impurity E. These products are often analyzed to understand the stability and reactivity of the impurity.
Scientific Research Applications
Leuprolide Acetate EP Impurity E is used extensively in scientific research to:
Chemistry: Study the synthesis and purification of peptide impurities.
Biology: Investigate the biological activity and stability of peptide impurities.
Medicine: Ensure the purity and efficacy of leuprolide acetate formulations used in treating hormone-dependent conditions.
Industry: Develop and optimize industrial-scale peptide synthesis and purification processes.
Mechanism of Action
The mechanism of action of Leuprolide Acetate EP Impurity E is not well-documented, as it is primarily studied as an impurity. it is structurally similar to leuprolide acetate, which acts as a gonadotropin-releasing hormone agonist. Leuprolide acetate binds to the gonadotropin-releasing hormone receptor, leading to the downregulation of sex steroid levels .
Comparison with Similar Compounds
Leuprolide Acetate EP Impurity E can be compared with other impurities and analogs of leuprolide acetate, such as:
- Leuprolide Acetate EP Impurity D
- Leuprolide Acetate EP Impurity F
- Leuprolide Acetate EP Impurity H
These compounds share similar synthetic routes and structural features but differ in their specific amino acid sequences and chemical properties. Leuprolide Acetate EP Impurity E is unique due to its specific sequence and the presence of the pyrrolidine-2-carboxamide group.
Properties
Molecular Formula |
C61H85F3N16O14 |
|---|---|
Molecular Weight |
1323.4 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7) |
InChI Key |
VIKVLAJTEHLRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















